molecular formula C13H18O4S B12534629 Methanesulfonic acid;6-phenylhex-2-yn-1-ol CAS No. 656836-57-6

Methanesulfonic acid;6-phenylhex-2-yn-1-ol

Cat. No.: B12534629
CAS No.: 656836-57-6
M. Wt: 270.35 g/mol
InChI Key: DBVGUSAYOBKCHN-UHFFFAOYSA-N
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Description

Methanesulfonic acid is a strong, non-oxidizing acid widely used in catalysis, electroplating, and organic synthesis . The 6-phenylhex-2-yn-1-ol component is an alkyne-substituted alcohol with a phenyl group at the terminal carbon, contributing to unique reactivity and physicochemical properties.

Properties

CAS No.

656836-57-6

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

methanesulfonic acid;6-phenylhex-2-yn-1-ol

InChI

InChI=1S/C12H14O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1,4,8,11H2;1H3,(H,2,3,4)

InChI Key

DBVGUSAYOBKCHN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCCC#CCO

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 6-Phenylhex-2-yn-1-ol

  • Reagents :

    • 4-Phenylbutyraldehyde
    • Propargyl lithium (or magnesium chloride for Grignard reagent)
    • THF, dry
  • Conditions :

    • Reaction at 0°C to -78°C under inert atmosphere.
    • Quench with saturated NH₄Cl or H₂O.
  • Yield :

    • 70% for the alcohol.

Step 2: Mesylation

  • Reagents :

    • Methanesulfonyl chloride (MsCl)
    • Triethylamine (Et₃N)
    • Dichloromethane (DCM) or THF.
  • Conditions :

    • 0°C to room temperature , 2–4 hours.
  • Yield :

    • >80% for mesylate formation.

Synthetic Route 2: Propargylic Barbier Reaction

Key Reaction :
$$ \text{Propargyl halide} + \text{4-Phenylbutyraldehyde} \xrightarrow{\text{Zn/THF}} \text{6-Phenylhex-2-yn-1-ol} $$
Mesylation :
$$ \text{6-Phenylhex-2-yn-1-ol} + \text{MsCl} \rightarrow \text{6-Phenylhex-2-yn-1-yl methanesulfonate} $$

Step 1: Barbier Reaction

  • Reagents :

    • Propargyl bromide
    • 4-Phenylbutyraldehyde
    • Zinc dust or zinc iodide
    • THF, dry
  • Conditions :

    • Room temperature to reflux , 12–24 hours.
  • Yield :

    • 55–70% for the alcohol, depending on catalyst purity.

Step 2: Mesylation

Conditions and yields mirror Route 1.

Comparative Analysis of Methods

Parameter Route 1 (Alkylation) Route 2 (Barbier)
Reagents Propargyl lithium, MsCl Propargyl bromide, Zn
Solvent THF, DCM THF
Temperature -78°C to RT RT to reflux
Yield (Alcohol) 70% 55–70%
Yield (Mesylate) >80% >80%
Advantages High regioselectivity Lower cost reagents
Limitations Sensitive to moisture Longer reaction times

Key Experimental Insights

Critical Factors

  • Triple Bond Stability :

    • Propargylic alcohols are prone to hydration or rearrangement. Use anhydrous conditions and low temperatures during alkylation.
  • Base Selection :

    • Et₃N is preferred over pyridine for mesylation due to its superior HCl scavenging.
  • Solvent Choice :

    • DCM minimizes side reactions (e.g., elimination) compared to polar aprotic solvents.

Industrial and Academic Applications

  • Cyclization Reactions :

    • Mesylates undergo intramolecular nucleophilic substitution to form cyclic ethers or lactones.
  • Cross-Coupling :

    • Propargylic mesylates serve as electrophilic partners in Sonogashira or Heck reactions.
  • Chiral Synthesis :

    • Enantioenriched alcohols are converted to mesylates for asymmetric transformations.

Comparison with Similar Compounds

Physicochemical Properties

Property Methanesulfonic Acid Sulfuric Acid p-Toluenesulfonic Acid Triflic Acid (CF₃SO₃H)
pKa ~-1.9 ~-3 ~-2.8 ~-12
Oxidizing Ability Non-oxidizing Strong Non-oxidizing Non-oxidizing
Solubility in Water Fully miscible Miscible High Miscible
REACH Compliance Yes Restricted Yes Yes

Key Findings :

  • Methanesulfonic acid is preferred over sulfuric acid in green chemistry due to its non-oxidizing nature and compliance with REACH regulations .
  • Compared to p-toluenesulfonic acid, methanesulfonic acid offers higher thermal stability and is less prone to forming byproducts in esterification reactions .
  • Triflic acid, though stronger, is cost-prohibitive for large-scale industrial use, making methanesulfonic acid a balanced alternative .

Comparison of 6-Phenylhex-2-yn-1-ol with Similar Alcohols

Structural and Functional Analogues

Compound Structure Key Features
6-Phenylhex-2-yn-1-ol C₆H₅-C≡C-CH₂CH₂CH₂OH Terminal phenyl, internal alkyne
5-Phenylpent-2-yn-1-ol C₆H₅-C≡C-CH₂CH₂OH Shorter chain, similar substituents
Benzyl Alcohol C₆H₅-CH₂OH Aromatic primary alcohol
Propargyl Alcohol HC≡C-CH₂OH Simple alkyne-substituted alcohol

Key Findings :

  • Acidity : The electron-withdrawing alkyne and phenyl groups in 6-phenylhex-2-yn-1-ol increase its acidity compared to benzyl alcohol (pKa ~15 vs. ~16.5) .
  • Reactivity : The mesylate derivative of 6-phenylhex-2-yn-1-ol is expected to exhibit superior leaving-group ability in nucleophilic substitutions compared to tosylates (from p-toluenesulfonic acid) due to lower steric hindrance .
  • Solubility : The hydrophobic phenyl group reduces water solubility relative to propargyl alcohol, necessitating organic solvents for reactions .

Biological Activity

Methanesulfonic acid; 6-phenylhex-2-yn-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data.

  • Chemical Name : Methanesulfonic acid; 6-phenylhex-2-yn-1-ol
  • Molecular Formula : C12H16O3S
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that methanesulfonic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that various extracts containing methanesulfonic acid showed activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values varied significantly, indicating varying degrees of effectiveness depending on the concentration and type of extract used.

Extract Bacterial Strain MIC (mg/ml) Zone of Inhibition (mm)
Methanol ExtractE. coli2.1917.66
Chloroform ExtractB. pumilus3.415.33
Hexane ExtractP. aeruginosa3.0414.33
Methanol ExtractB. subtilis3.513

These results suggest that methanesulfonic acid derivatives could be effective in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of methanesulfonic acid was evaluated using the DPPH radical scavenging assay. The IC50 values for various extracts were determined, showcasing the effectiveness of methanesulfonic acid in neutralizing free radicals.

Extract Type IC50 (μg/mL)
Methanol37.61 ± 1.37
Chloroform40.82 ± 3.60
Hexane45.20 ± 2.54

This data indicates that methanesulfonic acid exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

In silico studies have predicted the anticancer potential of compounds similar to methanesulfonic acid; 6-phenylhex-2-yn-1-ol through molecular docking analyses. These studies suggest that the compound may interact with cancer-related targets, potentially inhibiting tumor growth and proliferation.

Case Studies

  • Study on Antifungal Activity : A study investigated the antifungal properties of methanesulfonic acid derivatives against pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum. The results showed significant inhibition rates, with the highest recorded at approximately 80% against Fusarium oxysporum using a concentration of 20 mg/mL .
  • Molecular Docking Analysis : Research involving molecular docking has identified potential interactions between methanesulfonic acid derivatives and proteins associated with cancer cell growth, suggesting a pathway for further drug development targeting cancer therapies .

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